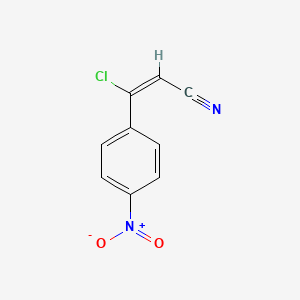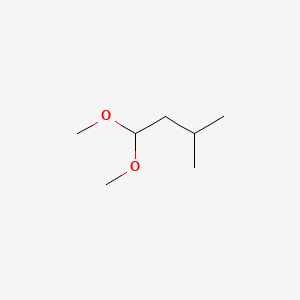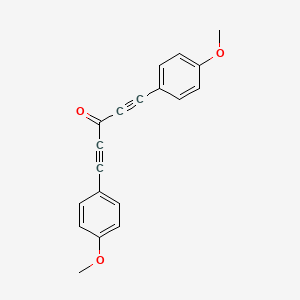
1,4-Pentadiyn-3-one, 1,5-bis(4-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Pentadiyn-3-one, 1,5-bis(4-methoxyphenyl)- is an organic compound with the molecular formula C19H18O3 This compound is known for its unique structure, which includes two methoxyphenyl groups attached to a pentadiynone backbone
Méthodes De Préparation
The synthesis of 1,4-Pentadiyn-3-one, 1,5-bis(4-methoxyphenyl)- can be achieved through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of p-anisaldehyde with acetone in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an enolate intermediate, which then reacts with another molecule of p-anisaldehyde to form the final product . The reaction conditions typically involve stirring the reaction mixture at room temperature for several hours, followed by purification through recrystallization.
Analyse Des Réactions Chimiques
1,4-Pentadiyn-3-one, 1,5-bis(4-methoxyphenyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Industry: It is used in the production of various polymers and materials due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1,4-Pentadiyn-3-one, 1,5-bis(4-methoxyphenyl)- involves its interaction with specific molecular targets. For example, in biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt cellular processes and lead to the desired therapeutic effects, such as the inhibition of cancer cell growth . The compound’s methoxy groups play a crucial role in its activity, as they can participate in hydrogen bonding and other interactions with target molecules .
Comparaison Avec Des Composés Similaires
1,4-Pentadiyn-3-one, 1,5-bis(4-methoxyphenyl)- can be compared to other similar compounds, such as:
1,5-Bis(4-methoxyphenyl)-1,4-pentadien-3-one: This compound has a similar structure but differs in the position of the double bonds.
1,5-Bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadien-3-one: This compound has hydroxyl groups instead of methoxy groups, which can significantly alter its chemical properties and biological activity.
The uniqueness of 1,4-Pentadiyn-3-one, 1,5-bis(4-methoxyphenyl)- lies in its specific arrangement of methoxy groups and the pentadiynone backbone, which confer distinct chemical reactivity and biological activity .
Propriétés
Numéro CAS |
34793-63-0 |
|---|---|
Formule moléculaire |
C19H14O3 |
Poids moléculaire |
290.3 g/mol |
Nom IUPAC |
1,5-bis(4-methoxyphenyl)penta-1,4-diyn-3-one |
InChI |
InChI=1S/C19H14O3/c1-21-18-11-5-15(6-12-18)3-9-17(20)10-4-16-7-13-19(22-2)14-8-16/h5-8,11-14H,1-2H3 |
Clé InChI |
NINRYTKTCIYKTC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C#CC(=O)C#CC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


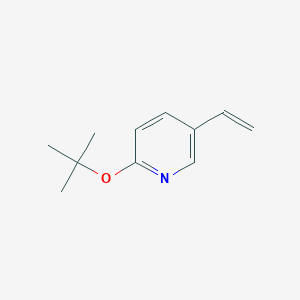
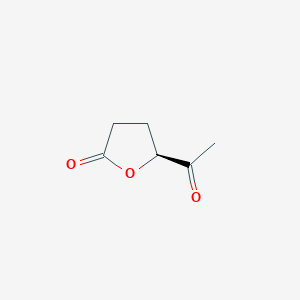
![N-[5-(4-chlorophenyl)sulfanyl-6-methoxy-quinolin-8-yl]pentane-1,4-diamine](/img/structure/B13960581.png)
![5-[2-(Propan-2-ylidene)hydrazinyl]pyridine-2-carboxylic acid](/img/structure/B13960585.png)
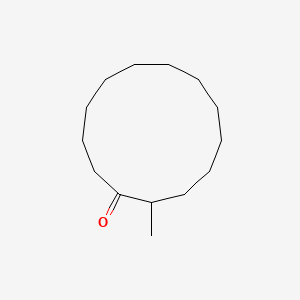
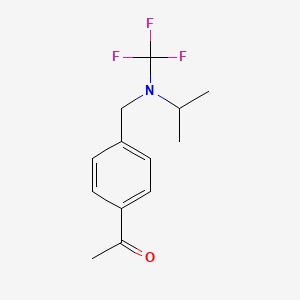
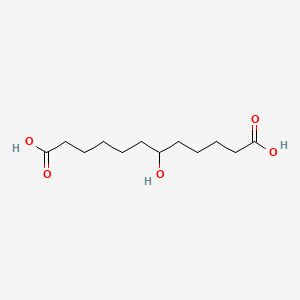
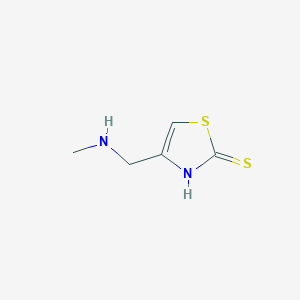
![Bicyclo[2.2.2]octa-2,5-diene, 1,2,3,6-tetramethyl-](/img/structure/B13960621.png)
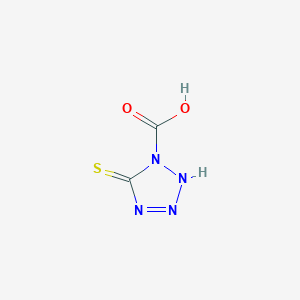
![(2-Ethyl-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13960647.png)
